molecular formula C30H34N6O12S2 B601458 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 491878-07-0

4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No. B601458
M. Wt: 734.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C30H34N6O12S2 and its molecular weight is 734.77. The purity is usually > 95%.
BenchChem offers high-quality 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of C3-Modified Carbapenems : This study discusses the synthesis of various carbapenems using 4-nitrobenzyl carbapenem derivatives. The process involves reactions with 2-sulfanylacetamides derived from taurine and cytisine, leading to the substitution of the diphenoxyphosphoryl group (Torosyan et al., 2020).

  • Primary Amine-Promoted Ring Opening : This research demonstrates how ethylamine and ethanolamine react with 4-nitrobenzyl carbapenem, leading to the opening of the β-lactam ring. This transformation is noteworthy for its stereoselective protonation, yielding enantiomerically pure pyrrolidine derivatives (Valiullina et al., 2020).

  • Practical Synthesis of Ertapenem Sodium : This research developed a practical synthesis for large-scale production of ertapenem sodium, a new carbapenem antibiotic, using a base for the low-temperature reaction and a palladium on carbon catalyst for hydrogenolysis (Williams et al., 2005).

Reactions and Applications

  • Synthesis and Antibacterial Activity of New C-3-Modified Carbapenems : This study synthesized new C-3 modified carbapenems and tested their antibacterial activity against various microorganisms. The study highlights the significance of these compounds in surpassing the activity of known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).

  • Cycloaddition Reactions of p-Nitrobenzyl Carbapenems : This research involved Diels-Alder and 1,3-dipolar cycloaddition reactions of p-nitrobenzyl carbapenems, yielding novel polycyclic azetidinone structures. This study is important for understanding the stereochemistry and synthesis of complex carbapenem derivatives (Bateson et al., 1986).

  • 1,3‐Dipolar Addition Reactions with Diazomethane and Acetonitrile Oxide : This study demonstrated 1,3-dipolar addition reactions with diazomethane and acetonitrile oxide, resulting in the formation of spirodihydropyrazole-carbapenems, a significant advancement in the synthesis of carbapenem derivatives (Corbett, 1986).

properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMWAKGHQALBE-KVGGNSOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doripenem Impurity 1

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